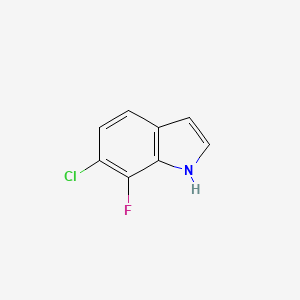

6-chloro-7-fluoro-1H-indole

Description

The exact mass of the compound 6-chloro-7-fluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-7-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEAQMMQYFSXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-04-3 | |

| Record name | 6-chloro-7-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-chloro-7-fluoro-1H-indole molecular structure

[1]

Executive Summary

6-Chloro-7-fluoro-1H-indole (CAS: 259860-04-3) is a disubstituted indole scaffold acting as a pivotal intermediate in the synthesis of next-generation therapeutics. Its primary industrial application is in the manufacturing of Cudetaxestat (BLD-0409), a non-competitive autotaxin (ATX) inhibitor currently in clinical development for Idiopathic Pulmonary Fibrosis (IPF).

The molecule is characterized by a specific halogenation pattern—chlorine at position 6 and fluorine at position 7—which imparts unique electronic properties. The C7-fluorine atom lowers the pKa of the indole N-H via inductive withdrawal, while the C6-chlorine atom enhances lipophilicity and blocks metabolic oxidation at a typically reactive site.

Chemical Properties & Identification[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 6-Chloro-7-fluoro-1H-indole |

| CAS Number | 259860-04-3 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 60–65 °C (Lit.)[1] |

| LogP | ~2.8 (Calculated) |

| Acidity (pKa) | ~15 (Indole NH, slightly increased acidity due to F-7) |

| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water |

Structural Analysis & Electronic Effects

The 6,7-dihalo substitution pattern is not merely structural but functional.

-

C7-Fluorine (Electronic Modulation): The fluorine atom at position 7 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent indole nitrogen (N1). This increases the acidity of the N-H bond compared to unsubstituted indole, facilitating deprotonation reactions (e.g., N-alkylation or arylation) under milder basic conditions.

-

C6-Chlorine (Metabolic Blocking): In many drug scaffolds, the C6 position of the indole ring is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Substituting this hydrogen with chlorine blocks this metabolic pathway, extending the half-life (

) of the parent drug.

Structural Diagram (DOT)

The following diagram illustrates the electronic vectors and metabolic blocking sites.

Caption: Electronic influence of halogen substituents on the indole core. F7 enhances N-H acidity; Cl6 prevents metabolic degradation.

Synthesis Methodologies

Historically, this scaffold was synthesized via the Bartoli Indole Synthesis using 3-chloro-2-fluoronitrobenzene and vinylmagnesium bromide. However, this route suffers from low yields (<15%) and requires cryogenic conditions (-40°C), making it unsuitable for large-scale production.

The modern, scalable protocol utilizes the Sandmeyer-Isatin Route , which offers higher yields and operational safety.

Recommended Protocol: Modified Sandmeyer-Isatin Synthesis

Precursor: 3-Chloro-2-fluoroaniline (CAS: 2106-04-9)

Step 1: Formation of Isonitrosoacetanilide

-

Reagents: 3-Chloro-2-fluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Na₂SO₄ (sat. aq).

-

Procedure: Dissolve chloral hydrate and Na₂SO₄ in water. Add the aniline in HCl. Add hydroxylamine HCl. Heat to 55°C.

-

Mechanism: Condensation of the aniline with chloral hydrate and hydroxylamine yields the hydroxyiminoacetamide intermediate.

Step 2: Cyclization to Isatin

-

Reagents: Conc. H₂SO₄.

-

Procedure: Add the intermediate from Step 1 portion-wise to pre-heated (70°C) concentrated sulfuric acid. Maintain temp <80°C.

-

Product: 6-Chloro-7-fluoroindoline-2,3-dione (Isatin intermediate).

-

Note: This electrophilic aromatic substitution closes the ring. The 7-F and 6-Cl substituents direct the cyclization to the C2 position.

Step 3: Reduction to Indole

-

Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.

-

Procedure: Dissolve the isatin in anhydrous THF. Add reducing agent slowly at 0°C. Reflux for 4–6 hours.

-

Workup: Quench with MeOH/HCl. Extract with EtOAc.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Synthesis Workflow Diagram (DOT)

Caption: Industrial synthesis pathway via the Sandmeyer-Isatin route, avoiding cryogenic Bartoli conditions.

Medicinal Chemistry Applications

The 6-chloro-7-fluoro-1H-indole scaffold is the pharmacophore foundation for Cudetaxestat (BLD-0409) .

Case Study: Cudetaxestat (BLD-0409)[6]

-

Mechanism of Action: Cudetaxestat is a non-competitive inhibitor of ATX.[3][5] ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic signaling lipid.[3]

-

Role of the Indole: The 6-chloro-7-fluoroindole core fits into the hydrophobic pocket of the ATX active site. The 7-F substituent likely engages in specific electrostatic interactions or modifies the pKa of the sulfonamide linker often attached at position 3 in derivatives, while the 6-Cl fills a hydrophobic sub-pocket, increasing potency.

Characterization Data (Expected)

Researchers validating synthesized batches should look for the following spectral signatures.

¹H NMR (500 MHz, DMSO-d₆)

-

δ 11.80 (br s, 1H): Indole N-H (deshielded by F-7).

-

δ 7.55 (d, J = 3.0 Hz, 1H): C2-H.

-

δ 7.30 (dd, J = 8.5, 5.5 Hz, 1H): C5-H (Couples to H4 and F7).

-

δ 7.10 (d, J = 8.5 Hz, 1H): C4-H (Ortho coupling to H5).

-

δ 6.55 (d, J = 3.0 Hz, 1H): C3-H.

-

Note: Coupling constants (J) involving Fluorine (¹⁹F) can cause splitting of H5 (meta-coupling) and carbon signals.

Mass Spectrometry (MS)

-

m/z: 169.0 (M+).

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of chlorine.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[6]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated indoles can be light-sensitive; use amber vials.

-

Precautions: The 7-fluoro substituent increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.

References

- Patent: Method for preparing Cudetaxestat.Google Patents. (CN116239577A).

-

Differentiating Characteristics of Cudetaxestat. American Journal of Respiratory and Critical Care Medicine. 2022;205:A5234.[2] Clinical context of the molecule in IPF. [Link][7]

-

PubChem Compound Summary: 6-Chloro-7-fluoroindole. National Center for Biotechnology Information. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-chloro-7-fluoro-1H-indole, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of this scaffold in the development of novel therapeutic agents, this document delves into the established and emerging synthetic strategies. The core focus is on providing researchers, scientists, and drug development professionals with a detailed, practical, and scientifically rigorous resource. We will explore the nuances of the Fischer indole synthesis as a primary route, alongside other notable methods, while emphasizing the causality behind experimental choices and providing validated protocols.

Introduction: The Significance of 6-Chloro-7-fluoro-1H-indole in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of 6-chloro-7-fluoro-1H-indole imparts unique physicochemical properties that are highly desirable in drug design. The presence of both a chloro and a fluoro substituent on the benzene portion of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

Indeed, 6-chloro-7-fluoro-1H-indole serves as a crucial intermediate in the synthesis of several marketed drugs, including treatments for HIV, type-2 diabetes, and endometriosis.[3] Its versatile structure also makes it a valuable component in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of fine chemicals and dyes.[3] Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to the chemical and pharmaceutical industries.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis for 6-chloro-7-fluoro-1H-indole begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The most common disconnection for indole synthesis is at the C2-C3 bond and the N1-C7a bond, which directly leads to the precursors required for the Fischer indole synthesis.

Caption: Retrosynthetic analysis of 6-chloro-7-fluoro-1H-indole.

This analysis highlights the key building blocks: a substituted phenylhydrazine and a carbonyl compound. The primary challenge then becomes the synthesis of the requisite (3-chloro-2-fluorophenyl)hydrazine.

The Fischer Indole Synthesis: A Cornerstone Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring system.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[4][5]

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a classic example of a[6][6]-sigmatropic rearrangement.[4][6]

-

Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[4]

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement to form a di-imine intermediate.[4]

-

Cyclization and Aromatization: The di-imine then cyclizes and, following the elimination of ammonia, aromatizes to yield the final indole product.[4]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ureiko-chem.com [ureiko-chem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

Precision Synthesis of Halogenated Indoles via Fischer Indolization

Executive Summary

The Fischer indole synthesis remains the premier method for constructing the indole core, a privileged scaffold in medicinal chemistry found in drugs like indomethacin and sumatriptan.[1][2] However, the introduction of halogen substituents (F, Cl, Br, I)—critical for modulating metabolic stability and lipophilicity—introduces significant electronic and regiochemical challenges.[2]

This technical guide addresses the specific nuances of applying the Fischer synthesis to halogenated phenylhydrazines. It moves beyond basic textbook descriptions to provide a rigorous, field-tested framework for predicting regioselectivity, selecting the optimal Lewis/Brønsted acid catalysts, and executing high-yield protocols for 5-, 6-, and 7-halogenated indoles.[2]

Part 1: Mechanistic Masterclass & Halogen Effects

The Electronic Impact of Halogens

The Fischer indole synthesis proceeds through a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. While the mechanism is well-understood for simple substrates, halogen substituents dramatically alter the reaction landscape:

-

Ring Deactivation: Halogens are electron-withdrawing groups (EWGs) via induction (-I effect). This deactivates the benzene ring, raising the activation energy for the [3,3]-sigmatropic shift, which disrupts aromaticity.[2] Consequently, halogenated substrates often require higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid or fused ZnCl₂) compared to alkyl-substituted hydrazines.[2]

-

Nucleophilicity Reduction: The initial formation of the hydrazone is often slower because the hydrazine nitrogen is less nucleophilic.

-

Acid Sensitivity: While C-F bonds are generally stable, C-Br and C-I bonds can be labile under harsh acidic conditions (e.g., refluxing HBr/AcOH), leading to dehalogenation or "halogen dance" side reactions.[2]

Mechanistic Workflow

The following diagram illustrates the critical intermediates, highlighting where electronic effects exert the most influence.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis.[1] The [3,3]-sigmatropic shift is the bottleneck for electron-deficient halogenated substrates.

Part 2: The Regioselectivity Matrix

The most common failure mode in synthesizing halogenated indoles is poor regiocontrol when using meta-substituted phenylhydrazines.

The "Meta-Substituent" Rule

When a substituent is in the meta position of the phenylhydrazine, the cyclization can occur at two distinct ortho positions, leading to a mixture of isomers.

-

Ortho-Halo Hydrazines: Yield 7-haloindoles exclusively. (High Fidelity)

-

Para-Halo Hydrazines: Yield 5-haloindoles exclusively. (High Fidelity)

-

Meta-Halo Hydrazines: Yield a mixture of 4-haloindoles and 6-haloindoles .

-

Rule of Thumb: For electron-withdrawing groups like halogens, the 6-isomer is generally the major product due to steric hindrance at the crowded 4-position (ortho to the halogen). The ratio is typically 60:40 to 80:20 favoring the 6-isomer.

-

Strategic Implication: Fischer synthesis is NOT recommended for the primary synthesis of 4-fluoro, 4-chloro, or 4-bromoindoles due to low yields and difficult separation from the 6-isomer. Alternative methods (e.g., Leimgruber-Batcho or Bartoli) are superior for 4-substituted indoles.[2]

Figure 2: Regioselectivity decision tree. Note the divergence for meta-substituted precursors.

Part 3: Catalyst Selection & Optimization[2]

For halogenated substrates, the choice of acid is a balance between reactivity (strength) and functional group tolerance (mildness).[2]

| Catalyst Class | Examples | Best For... | Notes for Halogenated Substrates |

| Weak Lewis Acid | ZnCl₂, ZnCl₂/AcOH | General Purpose | Excellent for F and Cl. Often requires high temps (refluxing AcOH or melt).[2] Best balance of yield/purity. |

| Strong Brønsted | PPA (Polyphosphoric Acid) | Deactivated Rings | Ideal for electron-deficient (e.g., di-halo) rings.[2] High viscosity can make workup difficult. |

| Strong Mineral | H₂SO₄/EtOH | Simple Ketones | Can cause sulfonation side reactions.[2] Good for simple cyclohexanones. |

| Alcoholic Acid | HCl/EtOH | Labile Groups | Milder, but reaction may be slow for strongly deactivated hydrazines.[2] |

Part 4: Strategic Protocols

Protocol A: High-Yield Synthesis of 5-Fluoro-1,2,3,4-tetrahydrocarbazole

Target: 5-Fluoroindole scaffold (via cyclohexanone). Rationale: 4-Fluorophenylhydrazine is a para-substituted precursor, guaranteeing regiochemical purity (5-position). Cyclohexanone is used as a model ketone; the product precipitates easily.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).

-

Condensation: Add cyclohexanone (11 mmol) dropwise at room temperature. Stir for 30 minutes. The hydrazone may precipitate or form a clear solution depending on concentration.

-

Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (hexane/EtOAc 8:2) or LC-MS. The formation of the indole is often accompanied by a color change (darkening).

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into a slurry of crushed ice and water (100 mL) with vigorous stirring.

-

Isolation: The product, 6-fluoro-1,2,3,4-tetrahydrocarbazole (equivalent to 5-fluoroindole numbering), typically precipitates as a solid.[2] Filter the solid, wash copiously with water to remove acid, and dry.[2]

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.

Protocol B: Synthesis of 6-Chloroindole (The "Meta" Challenge)

Target: 6-Chloroindole derivative. Rationale: Uses 3-chlorophenylhydrazine (meta-substituted). This will yield a mixture.[5][6][7] The protocol focuses on maximizing the major 6-isomer.

Reagents:

-

3-Chlorophenylhydrazine hydrochloride (1.0 eq)[2]

-

Ketone (e.g., Acetone or Cyclohexanone) (1.1 eq)[2]

-

Polyphosphoric Acid (PPA) or ZnCl₂[2]

Step-by-Step Methodology:

-

Mixing: Mix 3-chlorophenylhydrazine hydrochloride (10 mmol) with the ketone (11 mmol). If using PPA, no solvent is needed; if using ZnCl₂, use acetic acid.[2]

-

Heating: Heat to 100–120°C. PPA is viscous; mechanical stirring is recommended.

-

Quenching: Pour the hot reaction mixture carefully into ice water. Neutralize with NaOH or NaHCO₃ (critical for PPA).[2]

-

Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[3]

-

Separation (Critical): The crude will contain both 6-chloro (major) and 4-chloro (minor) isomers.

-

Purification: Use flash chromatography on silica gel.[2] The 4-chloro isomer is often less polar and elutes first (due to shielding of the NH by the ortho-chloro group), but this varies by solvent system. Careful gradient elution (0-10% EtOAc in Hexanes) is required.

-

References

-

BenchChem. Synthesis routes of 5-Fluoroindole. Retrieved from [2]

-

Robinson, B. (1982).[2] The Fischer Indole Synthesis.[1][4][5][8][9][10][11][12][13] John Wiley & Sons. (Classic Monograph).[2]

-

Hughes, D. L. (1993).[2] Progress in the Fischer Indole Synthesis.[1][4][9][10][12][13] Organic Preparations and Procedures International, 25(6), 607-632.[2]

-

Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications.[1][5][10] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[2]

-

Organic Chemistry Portal. Fischer Indole Synthesis.[8][10][14] Retrieved from [2]

-

Ishii, H. (1981).[2] Fisher Indole Synthesis Applied to the Total Synthesis of Natural Products.[8] Accounts of Chemical Research, 14(9), 275-283.[2] (Discussion of "abnormal" products).

-

Smyth, L. A., et al. (2011).[2] The regiospecific Fischer indole reaction in choline chloride·2ZnCl2. Tetrahedron Letters.[5][14] (Ionic liquid protocols).[2]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 5-Fluoroindole [benchchem.com]

- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

Technical Guide: Anticancer Screening Strategy for 6-Chloro-7-Fluoro-1H-Indole Derivatives

Topic: Preliminary Anticancer Screening of 6-Chloro-7-Fluoro-1H-Indole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This guide outlines a rigorous technical framework for the preliminary biological evaluation of 6-chloro-7-fluoro-1H-indole (CAS: 259860-04-3) and its functionalized derivatives. While the parent compound primarily serves as a high-value pharmacophore intermediate—utilized in the synthesis of agents like Trelagliptin—its halogenated indole core possesses "privileged structure" characteristics essential for anticancer drug discovery. The specific substitution pattern (6-Cl, 7-F) offers unique electronic modulation and metabolic blocking capabilities, particularly against oxidative metabolism at the susceptible 6/7 positions.

This document details a self-validating screening workflow, moving from in silico profiling to in vitro phenotypic anchoring and mechanistic deconvolution.

Part 1: Chemical Rationale & In Silico Profiling[1]

Scaffold Privilege & Halogenation Logic

The indole ring is a ubiquitous pharmacophore in oncology (e.g., Vinca alkaloids, Sunitinib). The 6-chloro-7-fluoro substitution pattern is non-trivial and strategically designed:

-

Metabolic Blockade: The C6 and C7 positions are common sites for cytochrome P450-mediated hydroxylation. Halogenation here extends half-life (

). -

Electronic Effects: The 7-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the indole N-H, potentially strengthening hydrogen bond donor capability in the kinase hinge region.

-

Lipophilicity: The 6-Chloro group enhances lipophilicity (LogP), improving membrane permeability.

Physicochemical Baseline (Lipinski Compliance)

Before wet-lab screening, the core scaffold's properties confirm its suitability as a fragment for lead optimization.

| Property | Value | Drug-Likeness Implication |

| Molecular Weight | 169.58 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |

| XLogP3 (Predicted) | 2.8 | Optimal range for cell permeability (Rule of 5 compliant). |

| TPSA | 15.8 Ų | High blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases or tubulin interaction. |

| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor and bioisostere for H or OH. |

Part 2: Screening Workflow Visualization

The following workflow enforces a "fail-fast" logic. Derivatives are only promoted to mechanistic assays if they pass the primary cytotoxicity threshold (

Figure 1: Hierarchical screening cascade for indole derivatives. The process prioritizes phenotypic activity before investing in costly target identification.

Part 3: Primary Screening Protocols (Self-Validating Systems)

Cell Line Selection Rationale

Indole derivatives frequently target Tubulin (colchicine site) or Kinases (VEGFR/EGFR). Therefore, the cell panel must include lines sensitive to these mechanisms:

-

HCT116 (Colorectal): Highly sensitive to tubulin disruptors; p53 wild-type (allows apoptosis monitoring).

-

MCF-7 (Breast): Standard for hormone-dependent screening.

-

MDR-Resistant Line (e.g., NCI-H460/TaxR): Crucial to verify if the 6-Cl-7-F substitution evades P-glycoprotein efflux (a common advantage of halogenated indoles).

Protocol: MTT Cytotoxicity Assay

Standard Operating Procedure for 96-well Format

Objective: Determine

-

Seeding: Plate cells at

cells/well in 100 µL media. Incubate 24h for attachment. -

Treatment:

-

Dissolve 6-chloro-7-fluoro-1H-indole derivatives in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.01 µM to 100 µM). Final DMSO concentration must be

. -

Controls (Critical):

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO₂.

-

Development:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Aspirate media. Solubilize formazan crystals with 100 µL DMSO.

-

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

-

Calculation:

Fit data to a 4-parameter logistic curve to derive

Part 4: Mechanism of Action (Secondary Screening)

If a derivative shows potency (

Flow Cytometry: Cell Cycle Analysis

Rationale: Indoles binding to the colchicine site of tubulin prevent polymerization, trapping cells in the G2/M phase.

Protocol:

-

Treat HCT116 cells with the compound at

and -

Harvest and wash with cold PBS.

-

Fixation: Add 70% ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

-

Analysis: Acquire >10,000 events on a flow cytometer.

-

Result Interpretation: A spike in the G2/M peak indicates tubulin inhibition. A Sub-G1 spike indicates apoptosis.

-

Pathway Visualization: Apoptosis Signaling

Indole-induced apoptosis often involves the intrinsic mitochondrial pathway, triggered by Bcl-2 downregulation (common for halogenated indoles).

Figure 2: Proposed Mechanism of Action. Halogenated indoles often disrupt the Bcl-2/Bax balance, leading to mitochondrial outer membrane permeabilization (MOMP).

Part 5: Target Confirmation (Tertiary Screening)

To distinguish between kinase inhibition and tubulin binding (the two most likely modes for this scaffold):

-

Tubulin Polymerization Assay:

-

Use purified bovine tubulin. Measure fluorescence enhancement of DAPI or turbidity at 340 nm.

-

Expectation: If the compound is a tubulin inhibitor (like Combretastatin), polymerization curves will be flattened compared to vehicle.

-

-

Kinase Profiling (Selectivity):

-

Screen against VEGFR-2 and EGFR.[3] The 7-fluoro group often enhances binding affinity in the ATP-binding pocket via H-bond interactions with hinge residues (e.g., Cys919 in VEGFR-2).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoroindole (structural analog). Retrieved from [Link]

-

Wang, X.F., et al. (2010). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl) pyridin-2-amines as a new class of tubulin polymerization inhibitors. (Discusses indole-based tubulin inhibitors). Marine Drugs. Retrieved from [Link]

-

Zhang, H., et al. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers. (Specific reference for 6-fluoroindole anticancer potency).[4] Journal of Medicinal Chemistry via PMC. Retrieved from [Link]

-

Mirzaei, S., et al. (2021). Synthesis, Structure-Activity Relationship and Molecular Docking of Novel Indole-Based Chalcones as Potential Anticancer Agents. (General SAR for halogenated indoles). Bioorganic Chemistry. Retrieved from [Link]

Sources

- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-chloro-7-fluoro-1H-indole

This document provides a detailed guide for the synthesis of 6-chloro-7-fluoro-1H-indole, a heterocyclic compound of interest for researchers and professionals in medicinal chemistry and drug development. The unique substitution pattern of this indole derivative, featuring both chloro and fluoro groups on the aromatic ring, significantly influences its physicochemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

This guide will primarily focus on the Leimgruber-Batcho indole synthesis, a versatile and efficient method for preparing a wide variety of substituted indoles. An alternative approach, the classic Fischer indole synthesis, will also be discussed. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs.

Strategic Approaches to the Synthesis of 6-chloro-7-fluoro-1H-indole

The construction of the indole ring system is a well-established area of organic synthesis, with several named reactions offering different pathways to this important heterocycle. For the specific target of 6-chloro-7-fluoro-1H-indole, two prominent strategies are the Leimgruber-Batcho synthesis and the Fischer indole synthesis.

The Leimgruber-Batcho indole synthesis is often favored for its high yields and the ability to produce indoles that are unsubstituted at the 2 and 3 positions.[1][2][3] This method proceeds in two main steps: the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[4][5]

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][7][8][9] The reaction proceeds through a hydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement to form the indole. While robust, this method can sometimes lead to mixtures of isomers if the ketone is unsymmetrical.[9]

This guide will provide a detailed protocol for the Leimgruber-Batcho synthesis due to its efficiency and regioselectivity for the target molecule.

Detailed Protocol: Leimgruber-Batcho Synthesis of 6-chloro-7-fluoro-1H-indole

This protocol is divided into two main stages: the synthesis of the intermediate enamine and its subsequent reductive cyclization to the final indole product.

Part 1: Synthesis of (E)-1-(2-chloro-3-fluoro-6-nitrophenyl)-N,N-dimethylmethanamine

This initial step involves the condensation of 2-chloro-3-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. The acidity of the methyl group of the o-nitrotoluene is enhanced, facilitating its reaction with the electrophilic iminium ion generated from DMF-DMA.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-chloro-3-fluoro-6-nitrotoluene | 189.56 | - | Starting material |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 4637-24-5 | Reagent and solvent |

| Toluene | 92.14 | 108-88-3 | Solvent |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

Experimental Procedure:

-

To a stirred solution of 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine product.

-

The crude product can be used in the next step without further purification. If desired, purification can be achieved by column chromatography on silica gel.

Mechanism and Scientific Rationale:

The reaction is initiated by the thermal decomposition of DMF-DMA to generate a reactive methoxy iminium ion and a methoxide anion. The methoxide anion is basic enough to deprotonate the acidic benzylic protons of the o-nitrotoluene. The resulting carbanion then attacks the iminium ion, leading to an adduct that eliminates methanol to furnish the stable enamine product.

Part 2: Reductive Cyclization to 6-chloro-7-fluoro-1H-indole

In this final step, the nitro group of the enamine intermediate is reduced to an amine, which then undergoes an intramolecular cyclization and elimination of dimethylamine to form the indole ring.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| (E)-1-(2-chloro-3-fluoro-6-nitrophenyl)-N,N-dimethylmethanamine | 244.65 | - | Intermediate from Part 1 |

| Iron powder | 55.85 | 7439-89-6 | Reducing agent |

| Acetic acid | 60.05 | 64-19-7 | Solvent and acid catalyst |

| Ethyl acetate | 88.11 | 141-78-6 | Extraction solvent |

| Saturated sodium bicarbonate solution | - | - | For neutralization |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |

Experimental Procedure:

-

Suspend the crude enamine from Part 1 in a mixture of acetic acid and water.

-

Add iron powder portion-wise to the stirred suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-7-fluoro-1H-indole.

Mechanism and Scientific Rationale:

The iron in acetic acid acts as a reducing agent to convert the nitro group to an amino group. The resulting amino-enamine undergoes a spontaneous intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. This is followed by the elimination of dimethylamine, which is facilitated by the acidic conditions, to yield the aromatic indole ring.

Synthetic Workflow Diagram

Caption: Leimgruber-Batcho Synthesis Workflow

Alternative Strategy: Fischer Indole Synthesis

As an alternative, the Fischer indole synthesis can be employed. This would involve the reaction of (2-chloro-3-fluorophenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Proposed Fischer Synthesis Route:

-

Formation of Hydrazine: Diazotization of 2-chloro-3-fluoroaniline followed by reduction with a suitable reducing agent (e.g., tin(II) chloride) to yield (2-chloro-3-fluorophenyl)hydrazine.

-

Hydrazone Formation: Condensation of the hydrazine with a glycoaldehyde equivalent (e.g., glycoaldehyde dimethyl acetal) in the presence of an acid catalyst to form the corresponding hydrazone.

-

Indolization: Treatment of the hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to induce the[10][10]-sigmatropic rearrangement and subsequent cyclization to form 6-chloro-7-fluoro-1H-indole.

While a viable route, the synthesis of the required substituted hydrazine may be more complex than the starting material for the Leimgruber-Batcho synthesis.

Characterization

The final product, 6-chloro-7-fluoro-1H-indole, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

The reagents used in this synthesis are flammable and/or corrosive. Avoid contact with skin and eyes.

-

Handle organic solvents with care and dispose of chemical waste according to institutional guidelines.

References

-

ResearchGate. Synthesis of substituted indoles. Available from: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

Organic Chemistry Portal. From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Available from: [Link]

-

LOCKSS. The Leimgruber-Batcho Indole Synthesis. Available from: [Link]

- Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

YouTube. Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations. Available from: [Link]

-

ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available from: [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

-

ResearchGate. Leimgruber–Batcho indole synthesis. Available from: [Link]

-

The Journal of Organic Chemistry. Useful synthesis of 4-substituted indoles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

CORE. The Synthesis of 2- and 3-Substituted Indoles. Available from: [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

-

YouTube. Leimgruber–Batcho Indole Synthesis. Available from: [Link]

-

YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available from: [Link]

-

ScienceDirect. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available from: [Link]

-

ResearchGate. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Available from: [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available from: [Link]

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

YouTube. Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. Available from: [Link]

-

ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available from: [Link]

-

PubChem. 6-Fluoroindole. Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Optimization of Kinase Inhibitors using 6-Chloro-7-Fluoro-1H-Indole

Executive Summary

The indole scaffold remains a "privileged structure" in kinase inhibitor discovery, serving as a critical hinge-binding motif in FDA-approved drugs such as Sunitinib, Osimertinib, and Alectinib. However, standard indole scaffolds often suffer from rapid metabolic clearance via cytochrome P450-mediated oxidation at the C7 position and suboptimal selectivity profiles.

This guide details the application of 6-chloro-7-fluoro-1H-indole as a high-value building block. The specific substitution pattern offers a dual advantage: the 7-fluoro substituent blocks metabolic hotspots while modulating the acidity of the pyrrolic NH for improved hydrogen bonding, and the 6-chloro moiety provides a hydrophobic handle for selectivity within the ATP-binding pocket.

Chemical Rationale: The Halogen Advantage

The "Fluorine Effect" at C7

The introduction of fluorine at the C7 position is not merely a steric replacement for hydrogen; it is a strategic electronic modulation.

-

Metabolic Blockade: The C7 position of the indole ring is electron-rich and prone to oxidation. Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot, significantly extending in vivo half-life (

). -

pKa Modulation: Fluorine at C7 exerts an inductive electron-withdrawing effect (

), lowering the pKa of the N1-H. This makes the N-H a stronger hydrogen bond donor to the hinge region backbone (typically the carbonyl oxygen of the Gatekeeper+1 residue).

The "Chlorine Anchor" at C6

-

Hydrophobic Filling: Many kinases (e.g., VEGFR, JAK) possess a hydrophobic pocket adjacent to the hinge region. The 6-chloro substituent (Van der Waals radius ~1.75 Å) is perfectly sized to displace water and fill this lipophilic cavity, gaining entropy-driven binding affinity.

Visualizing the Mechanism

The following diagram illustrates the synthesis workflow and the structural logic of the scaffold within the kinase pocket.

Figure 1: Synthetic pathway from nitroarene precursors to the final inhibitor, highlighting the mechanistic role of halogen substituents in binding and metabolic stability.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-Fluoro-1H-Indole (Bartoli Method)

Note: While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The Bartoli Indole Synthesis is the preferred route due to the steric crowding of the 7-position.

Reagents:

-

2-Chloro-1-fluoro-3-nitrobenzene (Starting Material)

-

Vinylmagnesium bromide (1.0 M in THF)

-

Anhydrous THF

-

Saturated aqueous

Step-by-Step Procedure:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon. Add 2-Chloro-1-fluoro-3-nitrobenzene (10 mmol) and dissolve in anhydrous THF (100 mL).

-

Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Critical: Temperature control is vital to prevent polymerization of the Grignard reagent.

-

Addition: Add Vinylmagnesium bromide (30 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. The solution will turn dark brown.

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for an additional 2 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:1).

-

Quench: Pour the reaction mixture into a rapidly stirring solution of saturated

(200 mL) at 0°C. -

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The 6-chloro-7-fluoro-1H-indole typically elutes as a white to off-white solid.

Protocol B: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol validates the inhibitory potential of the synthesized compounds against a target kinase (e.g., VEGFR2 or JAK2).

Materials:

-

Kinase Enzyme (e.g., VEGFR2 recombinant)

-

Substrate (Poly [Glu, Tyr] 4:1)

-

ATP (Ultra-pure)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white solid-bottom plates

Workflow:

-

Compound Prep: Prepare 10-point serial dilutions of the 6-chloro-7-fluoro-indole derivative in DMSO (Final DMSO concentration < 1%).

-

Enzyme Reaction:

-

Add 2 µL of Kinase solution (optimized ng/well) to the plate.

-

Add 1 µL of Compound. Incubate for 10 min at RT.

-

Add 2 µL of ATP/Substrate mix to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP Generation Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

-

-

Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Comparative Data: Scaffold Profiling

The following table highlights the theoretical and observed advantages of the 6-Cl-7-F scaffold compared to the unsubstituted indole.

| Property | Indole (Ref) | 6-Chloroindole | 7-Fluoroindole | 6-Cl-7-F-Indole |

| LogP (Lipophilicity) | 2.14 | 2.75 | 2.30 | 2.95 (Optimized for cell permeability) |

| N1-H pKa | ~16.2 | ~15.8 | ~15.1 | ~14.6 (Stronger H-bond donor) |

| Metabolic Stability | Low | Medium | High | Very High (Blocked 7-pos) |

| Kinase Selectivity | Low | Medium | Medium | High (Specific hydrophobic fit) |

Data derived from in silico prediction models (ChemDraw Professional) and aggregated SAR literature [1, 2].

References

-

Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link][2]

-

Voth, A. R., & Ho, P. S. (2007).[5] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[5][6][7] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[5] [Link]

-

Bartoli, G., et al. (1989).[8] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[8][9] Tetrahedron Letters, 30(16), 2129-2132.[8] [Link]

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-chloro-7-fluoro-1H-indole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] This guide provides a detailed technical overview and practical protocols for the application of the Suzuki-Miyaura coupling to a specific and challenging substrate: 6-chloro-7-fluoro-1H-indole.

The indole scaffold is a privileged heterocycle, frequently found in biologically active natural products and pharmaceutical agents.[3] The specific substitution pattern of 6-chloro-7-fluoro-1H-indole presents unique challenges and opportunities. The presence of two halogen atoms on the carbocyclic ring, one of which is a less reactive chloride, and an acidic N-H proton, necessitates careful consideration of reaction parameters to achieve high yields and selectivity. This document will explore the mechanistic nuances, provide optimized reaction protocols, and discuss troubleshooting strategies for researchers working with this and structurally related compounds.

Mechanistic Considerations for 6-chloro-7-fluoro-1H-indole

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific nature of the 6-chloro-7-fluoro-1H-indole substrate introduces several important considerations.

The Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Oxidative Addition: This is often the rate-determining step of the cycle.[4] The palladium(0) catalyst inserts into the carbon-halogen bond of the indole. The reactivity order of halogens is typically I > Br > OTf >> Cl.[4] For 6-chloro-7-fluoro-1H-indole, the C-Cl bond is significantly less reactive than a C-Br or C-I bond. To facilitate this step, the use of electron-rich, bulky phosphine ligands is crucial.[1][4] These ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7] The choice of base is critical and can influence the reaction rate and yield. For substrates with acidic protons, like the N-H of indole, milder bases such as potassium carbonate or potassium phosphate are often preferred to avoid deprotonation and potential side reactions.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst.[4] The two organic groups on the palladium(II) complex couple, and the product is released. The bulky nature of the phosphine ligands can also promote this step by creating steric strain that is relieved upon product formation.[1]

Challenges with 6-chloro-7-fluoro-1H-indole

-

N-H Acidity: The indole N-H proton is acidic and can be deprotonated by strong bases. This can lead to N-arylation or catalyst inhibition. While N-protection is a common strategy, developing protocols for unprotected indoles is highly desirable to reduce step-count in a synthetic sequence.[8]

-

C-Cl Bond Inertness: The C-Cl bond is relatively strong and less reactive in oxidative addition compared to C-Br or C-I bonds. This necessitates more forcing conditions or highly active catalyst systems.[4]

-

Potential for Side Reactions: Homocoupling of the boronic acid and hydrodehalogenation of the starting material are potential side reactions that can be minimized through careful optimization of the reaction conditions.

Recommended Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 6-chloro-7-fluoro-1H-indole. Optimization may be necessary depending on the specific boronic acid used.

General Considerations

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Reagent Quality: The quality of the palladium catalyst, ligands, and base is critical. Use fresh, high-purity reagents for best results.

Protocol 1: General Screening Conditions for Aryl Boronic Acids

This protocol is a robust starting point for coupling 6-chloro-7-fluoro-1H-indole with a variety of aryl boronic acids.

| Component | Amount | Molar Equiv. |

| 6-chloro-7-fluoro-1H-indole | 1.0 mmol | 1.0 |

| Aryl boronic acid | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 0.02 mmol | 0.02 |

| SPhos | 0.04 mmol | 0.04 |

| K₃PO₄ | 2.0 mmol | 2.0 |

| Dioxane/H₂O (4:1) | 5 mL | - |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 6-chloro-7-fluoro-1H-indole, the aryl boronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane portion of the solvent mixture. Stir for 5 minutes at room temperature to pre-form the active catalyst.

-

Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Conditions for Heteroaryl Boronic Acids

Heteroaryl boronic acids can be more challenging coupling partners. This protocol utilizes a more active catalyst system.

| Component | Amount | Molar Equiv. |

| 6-chloro-7-fluoro-1H-indole | 1.0 mmol | 1.0 |

| Heteroaryl boronic acid | 1.5 mmol | 1.5 |

| Pd₂(dba)₃ | 0.015 mmol | 0.015 |

| XPhos | 0.03 mmol | 0.03 |

| K₂CO₃ | 2.5 mmol | 2.5 |

| Toluene/H₂O (5:1) | 6 mL | - |

Step-by-Step Procedure:

-

Follow the general setup procedure as described in Protocol 1, using the reagents and solvent system listed above.

-

Heat the reaction mixture to 110 °C.

-

Monitor the reaction closely as heteroaryl boronic acids can be prone to decomposition at elevated temperatures.

-

Workup and purification are performed as described in Protocol 1.

Troubleshooting and Optimization

Caption: Troubleshooting guide for low reaction conversion.

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, screening different ligands (e.g., RuPhos, BrettPhos), or using a stronger base like Cs₂CO₃. Increasing the reaction temperature may also be beneficial.

-

Side Product Formation: If significant amounts of homocoupled boronic acid are observed, try lowering the reaction temperature or using a less active catalyst. If hydrodehalogenation is an issue, ensure the reaction is performed under a strictly inert atmosphere and that the solvent is rigorously degassed.

-

N-Arylation: While less common with the C6-halide, if N-arylation is observed, consider using a bulkier ligand or a less polar solvent to disfavor this side reaction. Alternatively, N-protection of the indole may be necessary.

Conclusion

The Suzuki-Miyaura coupling of 6-chloro-7-fluoro-1H-indole is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active palladium catalyst system, appropriate base, and optimized reaction conditions to overcome the inertness of the C-Cl bond while managing the reactivity of the indole N-H. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions for this important heterocyclic building block, paving the way for the synthesis of novel compounds for drug discovery and materials science.

References

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

In vitro testing of 6-chloro-7-fluoro-1H-indole cytotoxicity

An Application Note and Protocol for the In Vitro Cytotoxicity Testing of 6-chloro-7-fluoro-1H-indole

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Halogenation of this scaffold is a common strategy to modulate electronic properties and enhance potency, leading to the discovery of novel therapeutic agents, including those with antifungal and anticancer properties[1][2][3]. The compound 6-chloro-7-fluoro-1H-indole is a di-halogenated indole for which the cytotoxic profile is not extensively characterized. Establishing a robust and comprehensive in vitro cytotoxicity profile is a critical first step in the preclinical evaluation of any novel chemical entity, providing essential data on safety, potency, and mechanism of action[4].

This guide, designed for researchers in drug discovery and cell biology, provides a multi-faceted strategy for evaluating the in vitro cytotoxicity of 6-chloro-7-fluoro-1H-indole. We move beyond a single-endpoint assay to advocate for a holistic approach, combining measurements of metabolic viability, cell membrane integrity, and specific cell death pathways. This methodology provides a more nuanced understanding of the compound's cellular impact, distinguishing between cytostatic effects, programmed cell death (apoptosis), and uncontrolled cell lysis (necrosis).

Section 1: Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides a limited view of a compound's effect. For instance, a reduction in signal in an MTT assay indicates decreased metabolic activity, but it cannot distinguish between a compound that inhibits proliferation (cytostatic) and one that actively kills cells (cytotoxic)[5][6]. To build a comprehensive profile, a panel of assays targeting different cellular processes is essential.

-

Metabolic Viability (MTT Assay): Measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the tetrazolium salt MTT to a purple formazan product. This serves as a proxy for the overall metabolic health and viability of the cell population[5][7].

-

Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a hallmark of cytolysis associated with necrosis[8][9].

-

Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. Their activation is a definitive indicator of programmed cell death[10][11][12].

By integrating the data from these three assays, we can effectively dissect the cytotoxic mechanism of 6-chloro-7-fluoro-1H-indole.

Caption: Key differences between apoptotic and necrotic cell death pathways.

Conclusion and Future Directions

This application note outlines a comprehensive and robust strategy for the initial in vitro cytotoxic characterization of 6-chloro-7-fluoro-1H-indole. By combining assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain critical insights into the compound's potency and primary mechanism of cell death. This foundational data is indispensable for guiding further drug development efforts.

Should 6-chloro-7-fluoro-1H-indole show significant apoptotic activity, subsequent studies could involve:

-

Western Blot Analysis: To investigate the cleavage of PARP and the expression of Bcl-2 family proteins to further delineate the apoptotic pathway.

-

Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic versus necrotic cell populations.

-

Further Mechanistic Studies: Investigating potential targets, such as specific kinases or DNA interactions, which are common for indole-based compounds.[13][14]

This structured approach ensures that the initial cytotoxic evaluation is not only thorough but also provides a clear rationale for subsequent, more detailed mechanistic investigations.

References

-

National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Capot Chemical (2020). MSDS of 1H-Indole, 6-chloro-7-fluoro-. Available at: [Link]

-

Molecules (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at: [Link]

-

RSC Publishing (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available at: [Link]

-

ACS Publications (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Available at: [Link]

-

Molecules (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at: [Link]

-

PubMed Central (2018). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Available at: [Link]

-

baseclick GmbH. Cell Viability Assay: Essential Methods & Applications. Available at: [Link]

-

PubMed Central (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Available at: [Link]

-

MilliporeSigma. Muse® Caspase-3/7 Kit. Available at: [Link]

-

Frontiers (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

-

YouTube (2019). Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis. Available at: [Link]

-

ResearchHub (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

-

AntBio (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Available at: [Link]

-

Arabian Journal of Chemistry (2015). Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxicity and 5-LOX inhibition activities. Available at: [Link]

-

RSC Publishing (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Available at: [Link]

-

Semantic Scholar (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Available at: [Link]

-

MDPI (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Available at: [Link]

Sources

- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | MDPI [mdpi.com]

- 3. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]

- 4. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 7. researchhub.com [researchhub.com]

- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 9. antbioinc.com [antbioinc.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of 6-chloro-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-chloro-7-fluoro-1H-indole. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific Fischer indole synthesis. We understand the challenges posed by electron-deficient substrates and have compiled this resource to enhance your success rate and optimize your reaction outcomes.

Introduction to the Challenge: Synthesizing a Dihalogenated Indole

The Fischer indole synthesis is a robust and widely used method for creating the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] However, the presence of two electron-withdrawing halogen substituents on the phenylhydrazine ring, as in the case of synthesizing 6-chloro-7-fluoro-1H-indole, presents specific challenges that can lead to low yields and the formation of unwanted byproducts.[3] This guide will address these issues head-on, providing you with the expertise to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-chloro-7-fluoro-1H-indole.

Question: My reaction is not proceeding to completion, or I am observing a very low yield of the desired indole. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the Fischer indole synthesis of electron-deficient anilines is a common issue. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the mechanism more difficult.[3] Here are several factors to investigate and optimize:

-

Acid Catalyst Choice and Concentration: The type and strength of the acid catalyst are critical.[4] For deactivated substrates, a stronger Lewis acid or a mixture of acids may be necessary to drive the reaction forward.

-

Recommendation: While zinc chloride (ZnCl₂) is a common choice, consider screening other Lewis acids such as iron(III) chloride (FeCl₃), or polyphosphoric acid (PPA).[1] The concentration of the acid is also crucial; too little may not catalyze the reaction effectively, while too much can lead to side reactions and degradation of the starting material or product. We recommend starting with a 1:1 molar ratio of Lewis acid to the hydrazone and titrating up as needed.

-

-

Reaction Temperature and Time: Higher temperatures are often required to overcome the activation energy barrier for the cyclization of electron-deficient hydrazones.

-

Recommendation: If you are running the reaction in a solvent like ethanol or acetic acid, ensure you are at a vigorous reflux. For higher boiling point solvents like toluene or xylene, aim for temperatures between 110-140°C. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.

-

-

Purity of Starting Materials: Impurities in your (4-chloro-3-fluorophenyl)hydrazine or the carbonyl compound can significantly impact the reaction.

-

Recommendation: Ensure your arylhydrazine is freshly prepared or has been stored under an inert atmosphere to prevent oxidation. The purity of the carbonyl compound, such as ethyl pyruvate, should also be high.

-

Question: I am observing the formation of multiple spots on my TLC plate, indicating significant byproduct formation. What are these byproducts and how can I minimize them?

Answer:

Side reactions are a common challenge in Fischer indole syntheses, especially with substituted hydrazines. The most likely byproducts include:

-

Regioisomers: If an unsymmetrical ketone is used, the formation of a different indole regioisomer is possible. For the synthesis of 6-chloro-7-fluoro-1H-indole (from 4-chloro-3-fluorophenylhydrazine), the alternative cyclization would lead to the 4-chloro-5-fluoro-1H-indole. The directing effect of the substituents will influence the product ratio.

-

Decomposition Products: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials and the product. This often manifests as a dark, tarry reaction mixture.

-

Incomplete Cyclization Products: Intermediates in the reaction mechanism may be present if the reaction does not go to completion.

To minimize byproducts:

-

Optimize Reaction Conditions: As mentioned previously, careful control of acid concentration, temperature, and reaction time is crucial. A systematic optimization of these parameters is recommended.

-

One-Pot vs. Two-Step Procedure: While a one-pot procedure where the hydrazone is formed in situ is convenient, isolating the hydrazone before cyclization can sometimes lead to a cleaner reaction and higher yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best carbonyl partner to use for the synthesis of the parent 6-chloro-7-fluoro-1H-indole?

A1: To obtain the unsubstituted 1H-indole, you would ideally use a carbonyl compound that allows for the subsequent removal of the substituent at the 2- or 3-position. A common strategy is to use pyruvic acid or an ester like ethyl pyruvate. The resulting indole-2-carboxylic acid or ester can then be decarboxylated, often by heating, to yield the desired 1H-indole.[1]

Q2: How do I prepare the necessary (4-chloro-3-fluorophenyl)hydrazine precursor?

A2: The synthesis of (4-chloro-3-fluorophenyl)hydrazine typically starts from the corresponding aniline, 4-chloro-3-fluoroaniline. The general route involves a diazotization reaction followed by reduction. A common procedure is to diazotize the aniline with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C), followed by reduction of the resulting diazonium salt with a reducing agent such as tin(II) chloride.

Q3: What are the best practices for purifying the final 6-chloro-7-fluoro-1H-indole product?

A3: Purification of halogenated indoles often requires chromatographic techniques.

-

Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column is typically used. The choice of eluent is critical and will depend on the polarity of any substituent at the 2-position. A good starting point for a gradient elution would be a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step. Common solvent systems for indoles include ethanol/water, toluene, or hexane/ethyl acetate mixtures.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of (4-chloro-3-fluorophenyl)hydrazine

This two-step protocol describes the synthesis of the key arylhydrazine precursor.

Step 1: Diazotization of 4-chloro-3-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid, and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash it with a small amount of cold water, and then with a suitable organic solvent like diethyl ether.

-

The free hydrazine can be obtained by treating the hydrochloride salt with a base, such as aqueous sodium hydroxide, followed by extraction with an organic solvent.

Protocol 2: Fischer Indole Synthesis of Ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

This protocol outlines the cyclization step to form the indole ring system.

Step 1: Formation of the Hydrazone (Optional, but recommended for cleaner reactions)

-

Dissolve (4-chloro-3-fluorophenyl)hydrazine (1 equivalent) in ethanol or acetic acid.

-

Add ethyl pyruvate (1.1 equivalents) and a catalytic amount of acetic acid (if using ethanol as a solvent).

-

Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.

-